molecular formula C9H8N2O B2730322 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile CAS No. 1152502-96-9

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile

Cat. No.: B2730322
CAS No.: 1152502-96-9
M. Wt: 160.176
InChI Key: ZLBFGJTXRSQNFZ-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile is a versatile chemical compound known for its multifunctional properties. It finds applications in various fields, including medicinal chemistry, material science, and organic synthesis, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with allyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Prop-2-en-1-yloxy)pyridine-2-carbonitrile
  • 6-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile
  • 6-(Prop-2-en-1-yloxy)pyridine-3-carboxamide

Uniqueness

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile stands out due to its unique reactivity and multifunctional properties.

Properties

IUPAC Name

6-prop-2-enoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-5-12-9-4-3-8(6-10)7-11-9/h2-4,7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBFGJTXRSQNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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